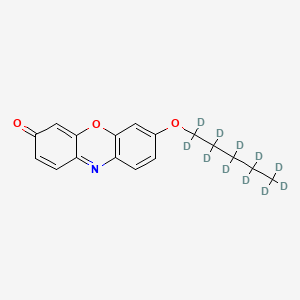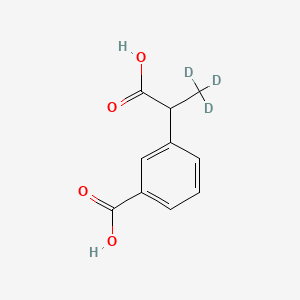
4'-Hydroxy Nimesulide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Nimesulide-d4 is the labelled analogue of 4’-Hydroxy Nimesulide . It is an impurity of Nimesulide, which is a selective COX-2 inhibitor . The molecular formula is C13H8D4N2O6S and the molecular weight is 328.33 .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy Nimesulide-d4 consists of 13 carbon atoms, 8 deuterium atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The InChI key is XYHFQSKAUPPPBY-LNFUJOGGSA-N .Physical And Chemical Properties Analysis
4’-Hydroxy Nimesulide-d4 is a light brown solid . Its poor aqueous solubility poses bioavailability problems in-vivo .Safety And Hazards
Orientations Futures
While there is limited information on the future directions of 4’-Hydroxy Nimesulide-d4, research into Nimesulide and its analogues continues to be a topic of interest in the field of medicinal chemistry. The selective COX-2 inhibitory activity of these compounds makes them potential candidates for the development of new anti-inflammatory drugs .
Propriétés
Numéro CAS |
1329838-26-7 |
|---|---|
Nom du produit |
4'-Hydroxy Nimesulide-d4 |
Formule moléculaire |
C13H12N2O6S |
Poids moléculaire |
328.331 |
Nom IUPAC |
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D |
Clé InChI |
XYHFQSKAUPPPBY-LNFUJOGGSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O |
Synonymes |
N-[2-(4-Hydroxyphenoxy-d4)-4-nitrophenyl]methanesulfonamide; 4-Hydroxynimesulide-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














